Meso-2,6-diaminopimelate(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

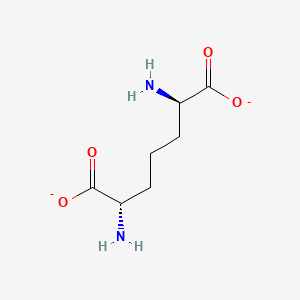

Meso-2,6-diaminopimelate(2-) is the meso-isomer of 2,6-diaminopimelate. It is a conjugate base of a meso-2,6-diaminopimelic acid dizwitterion and a meso-2,6-diaminopimelic acid.

科学研究应用

Biochemical Pathways and Enzyme Activity

Meso-DAP plays a crucial role in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. It serves as a precursor in the synthesis of various amino acids and is integral to the structure of certain antibiotics.

Enzymatic Functions

- Meso-Diaminopimelate Dehydrogenase : This enzyme catalyzes the oxidative deamination of meso-DAP to produce l-2-amino-6-oxopimelate. Research has shown that enzymes derived from organisms like Symbiobacterium thermophilum exhibit high stability and relaxed substrate specificity, making them suitable for d-amino acid synthesis .

- Enzymatic Assays : A study developed enzymatic assays to differentiate between isomers of 2,6-diaminopimelic acid, demonstrating the specificity of meso-DAP decarboxylase towards meso-DAP .

Microbial Production of Amino Acids

Meso-DAP is pivotal in microbial fermentation processes aimed at producing essential amino acids such as lysine. By overexpressing meso-diaminopimelate dehydrogenase in Escherichia coli, researchers have significantly improved lysine production efficiency, increasing yields from 71.8 g/L to 119.5 g/L .

Case Study: L-Lysine Production

- Experimental Design : In a fed-batch fermentation study, the introduction of thermostable meso-DAP dehydrogenase enhanced carbon flux into the lysine biosynthetic pathway, leading to substantial increases in productivity .

Pharmaceutical Applications

Meso-DAP has potential pharmaceutical applications due to its role in antibiotic synthesis. It is involved in the production of various beta-lactam antibiotics, which are critical in treating bacterial infections.

Research Insights

- Studies indicate that modifying pathways involving meso-DAP can lead to enhanced production of antibiotics through engineered microbial strains .

Analytical Techniques

Meso-DAP is utilized in various analytical techniques for studying bacterial cell wall structures. Its presence can be quantitatively measured using manometric methods that assess enzymatic activity specific to this compound .

Table: Summary of Applications

常见问题

Basic Research Questions

Q. What is the role of meso-2,6-diaminopimelate(2−) in lysine biosynthesis, and which enzymes are critical for its formation?

Meso-2,6-diaminopimelate(2−) (meso-A2pm) is a key intermediate in the lysine biosynthesis pathway. It is synthesized via the conversion of LL-2,6-diaminopimelate by the epimerase DapF. This step precedes the decarboxylation of meso-A2pm to lysine by LysA . Key enzymes include:

- DapB : Reduces L-2,3-dihydroxyaspartate to intermediates in the pathway.

- DapF : Catalyzes the stereochemical inversion of LL-2,6-diaminopimelate to meso-A2pm.

- LysA : Converts meso-A2pm to lysine, linking biosynthesis to protein synthesis. Experimental validation involves gene knockout studies and enzyme activity assays using purified proteins .

Q. How does meso-2,6-diaminopimelate(2−) contribute to bacterial peptidoglycan (PG) biosynthesis?

In Gram-negative bacteria, meso-A2pm is incorporated into PG as the third residue of the peptide stem by MurE ligase. This residue is essential for cross-linking PG strands, maintaining cell wall integrity. Disruption of meso-A2pm synthesis leads to impaired PG assembly and cell lysis due to osmotic instability . Methodological approaches include:

- PG purification : Enzymatic digestion (e.g., pancreatin/trypsin) followed by HPLC or mass spectrometry to detect meso-A2pm .

- MurE activity assays : Using UDP-MurNAc-L-Ala-D-Glu and meso-A2pm as substrates to measure ligase activity .

Advanced Research Questions

Q. How can sequence alignment and homology modeling resolve conserved catalytic motifs in MurE ligases?

MurE enzymes across species (e.g., V. spinosum, E. coli) share conserved active-site residues, such as the DNPR motif (residues 409–412 in V. spinosum), critical for substrate binding . To analyze conservation:

- ClustalW2 alignment : Compare MurE sequences from diverse bacteria to identify conserved residues .

- Homology modeling : Use SWISS-MODEL with templates like E. coli MurE (PDB:1E8C) to predict 3D structures. Validate models using QMEAN scores (e.g., 0.55 for V. spinosum MurE) and residue error plots .

Q. What experimental strategies address contradictions in optimal catalytic conditions (pH, temperature) for MurE ligases?

MurE from V. spinosum exhibits a higher pH optimum (9.6) compared to E. coli (8.0–9.2) and C. trachomatis (8.0–8.6) . To reconcile such discrepancies:

- Kinetic profiling : Measure enzyme activity across pH/temperature gradients using fixed substrate concentrations (e.g., 5 mM ATP, 0.15 mM UDP-MurNAc-L-Ala-D-Glu).

- Environmental adaptation analysis : Correlate enzyme properties with the organism’s habitat (e.g., V. spinosum’s niche may favor alkaline conditions) .

Q. How can genetic manipulation (e.g., transposon mutagenesis) validate the essentiality of meso-A2pm in bacterial viability?

- Knockout studies : Delete dapF or murE in model organisms (e.g., V. spinosum) to assess growth defects.

- Complementation assays : Reintroduce functional genes (e.g., murEVs in E. coli ΔmurE) to restore PG synthesis .

- Metabolite supplementation : Test rescue of growth with exogenous meso-A2pm or lysine .

Q. Data-Driven Analysis

Q. Why do kinetic parameters (e.g., Km) vary for MurE ligases across bacterial species?

V. spinosum MurE has a Km of 17 µM for meso-A2pm, significantly lower than orthologs in E. coli or P. aeruginosa. This may reflect evolutionary adaptations to substrate availability or metabolic flux . To investigate:

- Substrate specificity assays : Compare activity with structural analogs (e.g., L-lysine, L-ornithine).

- Structural analysis : Map active-site residues (e.g., Arg409) influencing substrate binding .

Q. How does the absence of meso-A2pm biosynthesis pathways in mammals inform antibiotic targeting?

Animals lack enzymes like DapL and MurE, making these pathways attractive for antibacterial drug development. Strategies include:

- Inhibitor screening : Target DapL (unique to bacteria using the LL-A2pm pathway) or MurE with small molecules.

- Essentiality testing : Use conditional knockouts to confirm target validity .

Q. Methodological Resources

属性

分子式 |

C7H12N2O4-2 |

|---|---|

分子量 |

188.18 g/mol |

IUPAC 名称 |

(2R,6S)-2,6-diaminoheptanedioate |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2/t4-,5+ |

InChI 键 |

GMKMEZVLHJARHF-SYDPRGILSA-L |

SMILES |

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |

手性 SMILES |

C(C[C@H](C(=O)[O-])N)C[C@@H](C(=O)[O-])N |

规范 SMILES |

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。